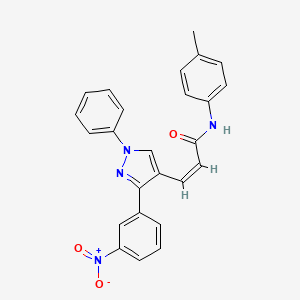

(Z)-3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)-N-(p-tolyl)acrylamide

Description

Properties

IUPAC Name |

(Z)-N-(4-methylphenyl)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O3/c1-18-10-13-21(14-11-18)26-24(30)15-12-20-17-28(22-7-3-2-4-8-22)27-25(20)19-6-5-9-23(16-19)29(31)32/h2-17H,1H3,(H,26,30)/b15-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXUPXFFCDIXKE-QINSGFPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C=CC2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)/C=C\C2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)-N-(p-tolyl)acrylamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound.

Acrylamide formation: The final step involves the reaction of the pyrazole derivative with an appropriate acrylamide derivative under suitable conditions, often using a base as a catalyst.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale reactions using automated reactors. The conditions are optimized for yield and purity, often involving continuous flow processes and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Hydrolysis: The acrylamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

Substitution: Halogens (Cl2, Br2), sulfuric acid (H2SO4)

Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products

Reduction: Amino derivatives

Substitution: Halogenated or sulfonated derivatives

Hydrolysis: Carboxylic acids

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in pharmacological studies, particularly for its antinociceptive (pain-relieving) properties. Research indicates that derivatives of pyrazole compounds can modulate pain pathways, potentially acting on nicotinic acetylcholine receptors (nAChRs). For instance, studies involving structurally related compounds have demonstrated their efficacy in alleviating neuropathic pain in animal models, suggesting that (Z)-3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)-N-(p-tolyl)acrylamide may exhibit similar effects through modulation of nAChRs .

Antimicrobial Activity

Research into the antimicrobial properties of pyrazole derivatives has indicated that compounds similar to this compound can exhibit significant antibacterial and antifungal activities. In vitro studies have shown that these compounds can inhibit the growth of various pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Materials Science

The unique structural features of this compound allow it to be utilized in the development of advanced materials. Its ability to form stable complexes with metal ions suggests potential applications in catalysis and sensor technology. The incorporation of this compound into polymer matrices could enhance material properties such as thermal stability and mechanical strength.

Case Studies

Mechanism of Action

The mechanism of action of (Z)-3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)-N-(p-tolyl)acrylamide likely involves interaction with specific molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs differ primarily in pyrazole substituents, acrylamide configuration, and N-substituents. Key comparisons include:

Key Observations :

- The nitro group in the target compound distinguishes it from pyridyl or thiophene-substituted analogs (e.g., ), likely influencing electronic properties and target binding .

- The Z-configuration may confer unique geometric constraints compared to E-isomers, affecting intermolecular interactions .

Computational and Structural Insights

- Conformational Flexibility : The Z-configuration may restrict rotation around the acrylamide double bond, favoring specific binding conformations in biological targets .

Biological Activity

(Z)-3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)-N-(p-tolyl)acrylamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique combination of a nitrophenyl group, a pyrazole ring, and an acrylamide linkage, which may confer diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Features:

- Nitrophenyl Group : Potential for redox reactions.

- Pyrazole Ring : Known for its interaction with biological macromolecules.

- Acrylamide Linkage : Facilitates various chemical reactions.

Antimicrobial Activity

Research indicates that compounds with similar pyrazole structures exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives can effectively inhibit the growth of various pathogens.

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Compound 7b | 0.22 - 0.25 | Staphylococcus aureus |

| Compound 13 | Varies | Escherichia coli |

The minimum inhibitory concentration (MIC) values for these derivatives suggest that they are highly effective against pathogenic isolates, showcasing potential as antimicrobial agents .

Anticancer Activity

The pyrazole moiety has been identified as a potent pharmacological scaffold with anticancer properties. Studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines through various mechanisms, including inhibition of anti-apoptotic proteins.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| H460 | 12.27 | DNA Gyrase Inhibition |

| A549 | 2.67 | DHFR Inhibition |

These findings indicate that this compound may also exhibit anticancer activity through similar pathways .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds containing this moiety can modulate inflammatory responses by inhibiting specific pathways involved in inflammation.

Case Study

A recent study evaluated the anti-inflammatory effects of related pyrazole compounds in animal models, demonstrating significant reductions in inflammatory markers such as TNF-alpha and IL-6.

The mechanism of action for this compound likely involves:

- Enzyme Inhibition : Interaction with target enzymes such as DNA gyrase and dihydrofolate reductase (DHFR).

- Redox Reactions : The nitrophenyl group may participate in redox cycling, influencing cellular oxidative stress.

- Binding Interactions : The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules.

Q & A

Q. What synthetic methodologies are commonly employed for preparing (Z)-3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)-N-(p-tolyl)acrylamide?

The synthesis typically involves multi-step protocols:

- Step 1 : Formation of pyrazole intermediates via condensation of acetylpyridine derivatives with phenylhydrazine under acidic conditions (e.g., acetic acid in ethanol) .

- Step 2 : Introduction of the aldehyde group at the pyrazole 4-position using Vilsmeier–Haack conditions (POCl₃/DMF) .

- Step 3 : Knoevenagel condensation of the aldehyde with malonic acid to form α,β-unsaturated carboxylic acids .

- Step 4 : Amide coupling with p-toluidine using DMAP/EDCI to yield the final acrylamide derivative . Key optimization parameters include solvent polarity (e.g., pyridine for Knoevenagel), temperature control (reflux for condensation steps), and purification via flash chromatography (>97% purity) .

Q. How is the structural integrity of this compound validated experimentally?

- 1H-NMR/13C-NMR : Confirm regiochemistry of the pyrazole ring and Z-configuration of the acrylamide double bond (e.g., coupling constants ~12–16 Hz for trans-olefins vs. <10 Hz for cis) .

- HRMS : Verify molecular formula (e.g., expected [M+H]⁺ for C₂₅H₂₀N₄O₃: 437.1609) .

- X-ray crystallography : Resolve stereochemical ambiguities using SHELXL for refinement . For example, SHELX’s TWIN/BASF commands can address twinning in crystals .

Q. What preliminary assays are recommended to assess its biological activity?

- Enzyme inhibition : Screen against COX-1/COX-2 using fluorometric assays (IC₅₀ determination) .

- Antimicrobial testing : Employ microdilution methods (MIC values) against Gram-positive/negative strains .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., IC₅₀ in µM range) with cisplatin as a positive control .

Advanced Research Questions

Q. How can contradictory bioactivity data between studies be systematically analyzed?

- Assay standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) .

- Orthogonal validation : Cross-verify results using SPR (surface plasmon resonance) for binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling .

- Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare IC₅₀ values across publications, accounting for batch-to-batch variability in compound purity .

Q. What computational strategies are effective in predicting its mechanism of action?

- Molecular docking : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR) or EGFR kinase domains . Focus on hydrogen bonding with pyrazole nitrogens and π-π stacking with the 3-nitrophenyl group .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand–target complexes (RMSD <2.0 Å indicates robust binding) .

- QSAR modeling : Derive Hammett σ values for substituents (e.g., nitro groups) to correlate electronic effects with bioactivity .

Q. How can conflicting crystallographic data (e.g., disorder, twinning) be resolved?

- Data reprocessing : Use SHELXL’s TWIN command to refine twinned datasets and PART commands to model disorder in the p-tolyl group .

- Validation tools : Employ PLATON’s ADDSYM to check for missed symmetry and R1/Rfree convergence (<5% difference) .

- Multi-temperature studies : Collect data at 100 K and 298 K to distinguish static vs. dynamic disorder .

Methodological Considerations

Q. What protocols optimize the Z/E selectivity during acrylamide synthesis?

- Solvent effects : Use non-polar solvents (toluene) to favor Z-isomers via steric hindrance .

- Catalytic control : Introduce chiral auxiliaries (e.g., Evans’ oxazolidinones) or employ asymmetric organocatalysts (e.g., proline derivatives) .

- Kinetic monitoring : Track reaction progress via in situ FTIR to quench at optimal Z/E ratios .

Q. How can metabolic stability be evaluated for this compound in preclinical studies?

- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS (t₁/₂ calculation) .

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.